molecular formula C9H15NO2 B14367029 Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 90104-00-0

Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B14367029
CAS No.: 90104-00-0
M. Wt: 169.22 g/mol
InChI Key: ICCFVKYDGHSTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of methyl 2-azabicyclo[2.2.2]octane-3-carboxylate typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. For instance, one method involves the treatment of amine with aqueous sodium hypochlorite, resulting in the formation of the desired bicyclic structure . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the three-dimensional conformation of certain biologically active molecules, thereby influencing various biochemical processes. For instance, it may act as a re-uptake inhibitor, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-4-7(10-8)5-3-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCFVKYDGHSTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10848950
Record name Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90104-00-0
Record name Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.